

Technical Analysis: Z-N-Me-Arg(Pbf)-OH

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Compound of Interest

Compound Name: Z-N-Me-Arg(pbf)-OH

Cat. No.: B13400945

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Physicochemical Properties, Synthetic Orthogonality, and Application in Peptidomimetics[2][3][4][5][6]

Core Physicochemical Profile

The compound **Z-N-Me-Arg(Pbf)-OH** is a highly specialized amino acid derivative used in the synthesis of N-methylated peptides.[2][3][4][5][6] It combines the metabolic stability conferred by N-methylation with a unique orthogonal protection scheme (Z/Pbf) that bridges the gap between standard Fmoc and Boc chemistries.[4][5][6][7]

Molecular Specifications

Parameter	Value
Chemical Name	-Benzyloxycarbonyl- -methyl- -(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine
CAS Number	2135655-88-6
Molecular Formula	C ₂₈ H ₃₈ N ₄ O ₇ S
Molecular Weight	574.69 g/mol
Appearance	White to off-white powder
Solubility	Soluble in DMF, DMSO, MeOH; sparingly soluble in water
Purity Standard	98% (HPLC)

Structural Composition Analysis

The molecule is engineered with three distinct functional modifications to the native arginine scaffold:

- N-Methylation (

-Me): Introduces steric hindrance to prevent enzymatic degradation and disrupts hydrogen bonding to improve membrane permeability.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Z-Protection (

-Cbz): A carbamate protecting group stable to Trifluoroacetic Acid (TFA) but cleavable by catalytic hydrogenolysis (

/Pd) or strong acids (HBr/AcOH).[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Pbf-Protection (

-Pbf): A sulfonyl protecting group for the guanidine side chain, optimized for cleavage by TFA.[4][5][6][7]

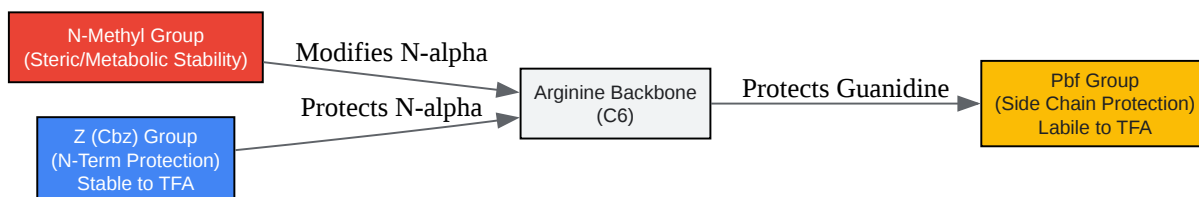


Figure 1: Structural Architecture of Z-N-Me-Arg(Pbf)-OH

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[2][4][5][6][7]

Synthetic Utility and Orthogonality[3][5]

The primary value of **Z-N-Me-Arg(Pbf)-OH** lies in its orthogonal protection strategy.[2][3][4][5][6] Unlike standard Fmoc-Arg(Pbf)-OH, where both the N-terminal and side-chain groups are base-stable and acid-labile (or base-labile/acid-labile in specific contexts), this derivative allows for selective deprotection pathways crucial for complex fragment condensation or solution-phase synthesis.[2][4][5][6]

The Orthogonality Matrix

Reagent / Condition	Z Group ()	Pbf Group (Side Chain)	Result
TFA (95%)	Stable	Cleaved	Z-N-Me-Arg-OH (Side chain deprotected)
/ Pd-C	Cleaved	Stable*	H-N-Me-Arg(Pbf)-OH (N-term free)
Piperidine (20%)	Stable	Stable	No Reaction (Fully Protected)

*Note: Sulfonamide-based protecting groups like Pbf are generally stable to standard catalytic hydrogenolysis conditions used to remove Z groups, provided the catalyst is not poisoned and reaction times are controlled.[2]

Strategic Applications

- **Fragment Condensation:** The Z group allows the peptide fragment to be built or stored with the N-terminus protected.[4][5][7] The Pbf group can be removed (with TFA) to expose the reactive side chain for specific ligation or modification while keeping the N-terminus blocked.[4][5][6][7] Conversely, the Z group can be removed (hydrogenolysis) to extend the chain while keeping the side chain protected.[6][7]
- **N-Methyl Scanning:** Used in "scanning" studies to identify sites where N-methylation improves the pharmacokinetic profile of a peptide drug candidate without altering its biological activity.[4][5][6][7]
- **Prevention of Aggregation:** The N-methyl group disrupts the formation of β -sheet aggregates during synthesis, a common issue with hydrophobic or "difficult" sequences.[4][5]

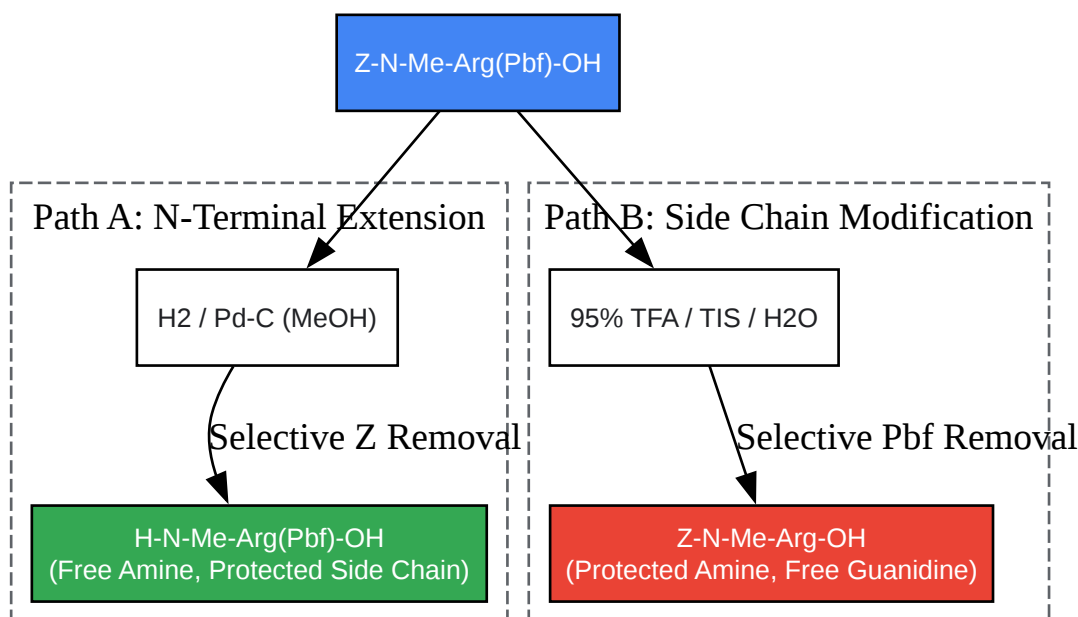


Figure 2: Divergent Deprotection Pathways for Z-N-Me-Arg(Pbf)-OH

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[2][4][5][6][7]

Experimental Protocols

A. Coupling Methodology (Critical for N-Me Amino Acids)

Coupling N-methylated amino acids is sterically demanding.[4][5][6][7] Standard carbodiimide methods (DIC/HOBt) often result in low yields or incomplete coupling.[4][5][6][7]

Recommended Protocol:

- Activator: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[2][4][5][6][7]
- Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[4][5][6][7]
- Stoichiometry:
 - Amino Acid: 3-4 equivalents[2][4][5][6]
 - Coupling Reagent: 3-3.8 equivalents[2][4][5][6][8]
 - Base: 6-8 equivalents
- Reaction Time: Extend coupling time to 2–4 hours (vs. standard 45 mins). Double coupling is highly recommended.[4][5][6][7]
- Monitoring: The Kaiser test (ninhydrin) yields false negatives for secondary amines (N-Me). [4][5][6][7] Use the Chloranil test or p-Nitrophenol ester test to verify coupling completion.[4][5][6][7]

B. Deprotection Workflows

1. Removal of Z Group (Hydrogenolysis):

- Solvent: Methanol or Ethanol (degassed).[4][5][6][7]
- Catalyst: 10% Pd/C (10-20% w/w relative to peptide).[2][4][5][6][7]

- Condition: H₂ balloon atmosphere or low pressure (1-3 atm).
- Duration: 1-4 hours. Monitor by TLC or HPLC.[5][6][7]
- Note: Ensure the Pbf group does not poison the catalyst; high purity reagents are essential. [7]

2. Removal of Pbf Group (Acidolysis):

- Cocktail: TFA / TIS (Triisopropylsilane) / Water (95:2.5:2.5 v/v/v).[4][5][6][7]
- Duration: 2-3 hours at room temperature.
- Work-up: Precipitate in cold diethyl ether.

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